molecular formula C23H22N6O2 B5517967 N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5517967
M. Wt: 414.5 g/mol
InChI Key: OLDMNPUKIRWCJV-ZVHZXABRSA-N
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Description

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that includes two pyrazole rings

Scientific Research Applications

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-15-20(16(2)29(28-15)18-7-5-4-6-8-18)14-24-27-23(30)22-13-21(25-26-22)17-9-11-19(31-3)12-10-17/h4-14H,1-3H3,(H,25,26)(H,27,30)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLDMNPUKIRWCJV-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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